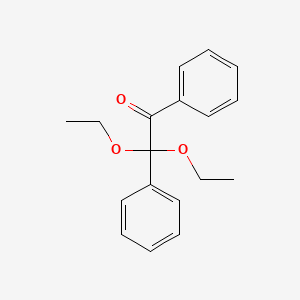

Ethanone, 2,2-diethoxy-1,2-diphenyl-

Description

Ethanone, 2,2-diethoxy-1,2-diphenyl- is a substituted acetophenone derivative featuring two ethoxy groups and two phenyl groups attached to the central carbon adjacent to the ketone moiety. For instance, the dimethoxy analog, 2,2-dimethoxy-1,2-diphenylethanone (CAS 24650-42-8), has a molecular formula of C₁₆H₁₆O₃, a molecular weight of 256.30 g/mol, and documented phase-change data . The target compound’s ethoxy substituents likely enhance its lipophilicity compared to methoxy derivatives, influencing solubility and reactivity in synthetic applications such as adhesives or photoinitiators .

Properties

CAS No. |

41996-78-5 |

|---|---|

Molecular Formula |

C18H20O3 |

Molecular Weight |

284.3 g/mol |

IUPAC Name |

2,2-diethoxy-1,2-diphenylethanone |

InChI |

InChI=1S/C18H20O3/c1-3-20-18(21-4-2,16-13-9-6-10-14-16)17(19)15-11-7-5-8-12-15/h5-14H,3-4H2,1-2H3 |

InChI Key |

GIMQKKFOOYOQGB-UHFFFAOYSA-N |

SMILES |

CCOC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)OCC |

Canonical SMILES |

CCOC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)OCC |

Other CAS No. |

41996-78-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethanone, 2,2-dimethoxy-1,2-diphenyl- (CAS 24650-42-8)

- Molecular Formula : C₁₆H₁₆O₃

- Molecular Weight : 256.30 g/mol

- Substituents : Two methoxy (-OCH₃) and two phenyl groups.

- Physical Properties : Documented melting point (Tfus) and enthalpy of fusion (ΔfusH) in NIST data .

Comparison: The dimethoxy derivative has a lower molecular weight and smaller alkoxy substituents compared to the diethoxy target compound.

Ethanone, 2,2-diethoxy-1-phenyl- (CAS 6175-45-7)

- Molecular Formula : C₁₂H₁₆O₃

- Molecular Weight : 208.25 g/mol

- Substituents : Two ethoxy (-OCH₂CH₃) groups and one phenyl group.

- Applications : Used in adhesives due to its ability to form stable polymeric networks .

Comparison : Unlike the target compound, this analog lacks a second phenyl group, significantly altering its electronic and steric profile. The single phenyl group may limit its utility in applications requiring aromatic stacking interactions.

Ethanone, 1,2-diphenyl- (Deoxybenzoin; CAS 451-40-1)

- Molecular Formula : C₁₄H₁₂O

- Molecular Weight : 196.24 g/mol

- Substituents: No alkoxy groups; two phenyl groups directly attached to the ethanone backbone.

- Applications: Intermediate in organic synthesis, particularly for benzodiazepines and flavonoids .

Deoxybenzoin’s lower molecular weight and planar structure enhance crystallinity, contrasting with the bulkier diethoxy-diphenyl analog.

Ethanone, 2-isobutoxy-1,2-diphenyl- (CAS 22499-12-3)

- Molecular Formula : C₁₈H₂₀O₂

- Molecular Weight : 268.35 g/mol

- Substituents : One isobutoxy (-OCH₂CH(CH₃)₂) and two phenyl groups.

- Physical Properties : Phase-change data available .

- Applications: Used as a photoinitiator (e.g., Triganol, Vicure 10) in UV-curable resins .

Structural and Functional Analysis

Table 1: Comparative Data for Ethanone Derivatives

Research Findings and Trends

- Synthetic Routes: highlights methods for synthesizing bromo-ethanone intermediates, suggesting analogous pathways for diethoxy-diphenyl derivatives via nucleophilic substitution or condensation reactions .

- Structure-Property Relationships: Alkoxy Chain Length: Longer or branched alkoxy groups (e.g., isobutoxy) increase molecular weight and hydrophobicity, enhancing solubility in non-polar matrices . Phenyl Substitution: Additional phenyl groups (e.g., 1,2-diphenyl vs. 1-phenyl) improve UV absorption, making such compounds suitable as photoinitiators .

- Applications : Ethoxy and methoxy derivatives are favored in adhesives, while bulkier alkoxy variants (e.g., isobutoxy) dominate in high-performance polymer chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.